N-BENZYL-4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Overview
Description
N-BENZYL-4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and diuretic properties. This particular compound features a benzyl group, a methoxy group, a methyl group, and a morpholine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene derivatives to introduce the sulfonamide group.
Introduction of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Methoxylation and Methylation: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the morpholine reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-BENZYL-4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its structural similarity to other sulfonamides, it may have potential as an antibacterial or antifungal agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-BENZYL-4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE: shares similarities with other sulfonamides such as sulfamethoxazole and sulfadiazine.
Sulfamethoxazole: Commonly used as an antibiotic, it also inhibits dihydropteroate synthase but has a different substitution pattern on the benzene ring.
Sulfadiazine: Another antibiotic with a similar mechanism of action but differing in its substituents and overall structure.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the morpholine ring, in particular, could influence its solubility and interaction with biological targets, potentially leading to novel applications.
Properties
IUPAC Name |
N-benzyl-4-methoxy-3-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-17-14-19(8-9-20(17)27-2)29(25,26)23(15-18-6-4-3-5-7-18)16-21(24)22-10-12-28-13-11-22/h3-9,14H,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLYMASVVGUGDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCOCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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